molecular formula C18H17ClFN5O B14108218 N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14108218
M. Wt: 373.8 g/mol
InChI Key: CRFDCTRDHICSSF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN5O and its molecular weight is 373.8 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its unique molecular structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H17ClFN5O and a molecular weight of 373.82 g/mol. Its structure features a triazole ring , which is significant for its biological interactions, along with a carboxamide group and halogen substituents (chlorine and fluorine) that enhance its polarity and potential interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative effects against HeLa cells (human cervix carcinoma) and other cancer cell lines .
  • Antiangiogenic Properties : Research indicates that compounds with a similar triazole core exhibit antiangiogenic activity, suggesting potential applications in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. In silico docking studies have suggested that the triazole ring engages in hydrogen bonding with critical amino acids in target proteins, enhancing its binding affinity and efficacy. For example, it has been shown to bind effectively to the ATP binding site of kinases involved in cancer progression .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideContains a fluorobenzyl group; lacks chlorineAntimicrobial properties
3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-IndazoleMorpholino group instead of ethylphenylAntitumor activity
5-Amino-N-(3-acetylphenyl)-1H-triazoleAcetyl instead of chloro and fluoro groupsPotential anticancer effects

The presence of both chlorine and fluorine in this compound differentiates it from related compounds, potentially enhancing its selectivity and biological activity compared to derivatives lacking these features.

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various triazole derivatives including this compound against multiple cancer cell lines. The results indicated IC50 values significantly lower than those of parent compounds without the triazole moiety .
  • Antiangiogenesis Research : Investigations into the antiangiogenic properties revealed that compounds featuring the triazole structure could inhibit endothelial cell proliferation and migration, critical processes in tumor angiogenesis. This suggests that this compound may serve as a lead compound in developing anti-cancer therapies targeting angiogenesis .

Properties

Molecular Formula

C18H17ClFN5O

Molecular Weight

373.8 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H17ClFN5O/c1-2-11-3-6-13(7-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-8-15(20)14(19)9-12/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25)

InChI Key

CRFDCTRDHICSSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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